molecular formula C12H15ClN2O2 B7557456 3-[(2-chloroacetyl)amino]-N-ethyl-4-methylbenzamide

3-[(2-chloroacetyl)amino]-N-ethyl-4-methylbenzamide

Cat. No.: B7557456
M. Wt: 254.71 g/mol
InChI Key: VHQZCWZXOXOKNP-UHFFFAOYSA-N
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Description

3-[(2-chloroacetyl)amino]-N-ethyl-4-methylbenzamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzamide core substituted with a 2-chloroacetyl group, an ethyl group, and a methyl group. The unique structure of this compound makes it an interesting subject for research and development.

Properties

IUPAC Name

3-[(2-chloroacetyl)amino]-N-ethyl-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-3-14-12(17)9-5-4-8(2)10(6-9)15-11(16)7-13/h4-6H,3,7H2,1-2H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQZCWZXOXOKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)C)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chloroacetyl)amino]-N-ethyl-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with ethylamine to form N-ethyl-4-methylbenzamide. This intermediate is then reacted with chloroacetyl chloride in the presence of a base such as potassium carbonate to yield the final product. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 3-[(2-chloroacetyl)amino]-N-ethyl-4-methylbenzamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2-chloroacetyl)amino]-N-ethyl-4-methylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to form amines or alcohols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups.

    Oxidation Reactions: Sulfoxides or sulfones.

    Reduction Reactions: Amines or alcohols.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

3-[(2-chloroacetyl)amino]-N-ethyl-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(2-chloroacetyl)amino]-N-ethyl-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of their activity. This interaction can disrupt biological pathways and result in various physiological effects.

Comparison with Similar Compounds

3-[(2-chloroacetyl)amino]-N-ethyl-4-methylbenzamide can be compared with other similar compounds, such as:

    N-ethyl-4-methylbenzamide: Lacks the chloroacetyl group, resulting in different reactivity and biological activity.

    3-[(2-bromoacetyl)amino]-N-ethyl-4-methylbenzamide: Contains a bromoacetyl group instead of a chloroacetyl group, which can lead to different chemical properties and reactivity.

    3-[(2-chloroacetyl)amino]-N-methyl-4-methylbenzamide: Contains a methyl group instead of an ethyl group, affecting its steric and electronic properties.

The uniqueness of 3-[(2-chloroacetyl)amino]-N-ethyl-4-methylbenzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

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